
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group and a thiophene-2-sulfonyl substituent. The Boc group enhances solubility and stability during synthesis, while the thiophene sulfonyl moiety introduces unique electronic and steric properties due to the sulfur atom and aromatic heterocycle. This compound is of interest in medicinal chemistry, particularly as an intermediate for drug candidates targeting enzymes or receptors via sulfonamide interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) in the compound enables nucleophilic displacement reactions. For example, the thiophen-2-ylsulfonyl moiety can act as a leaving group under basic conditions:
Reaction Type | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Piperazine alkylation | With tert-butyl bromoacetate in THF, triethylamine, 60°C | Formation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% |
This reaction demonstrates the use of nucleophilic substitution to introduce ester-functionalized side chains.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to generate free piperazine derivatives, enabling further functionalization:
Reaction Type | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Acidic deprotection | HCl in dioxane or TFA in DCM | Free piperazine intermediate | >90% |
Deprotection is critical for subsequent coupling reactions, such as amide bond formation or reductive amination.
Reductive Amination
The free amine generated after Boc deprotection undergoes reductive amination with aldehydes or ketones:
Reaction Type | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Reductive amination | Sodium triacetoxyborohydride (STAB), DCM, rt | Formation of substituted piperazine derivatives | 85–95% |
For example, coupling with 4-formylpiperidine-1-carboxylate derivatives yields bis-piperazine analogs .
Cross-Coupling Reactions
The thiophene sulfonyl group can participate in transition-metal-catalyzed cross-couplings:
Reaction Type | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Sonogashira coupling | CuI, DMF, DIPEA, 0°C | Alkyne-functionalized triazole derivatives | 90–97% |
Such reactions expand the compound’s utility in synthesizing heterocyclic architectures.
Grignard and Organometallic Additions
The Boc-protected piperazine core reacts with Grignard reagents to introduce alkyl or aryl groups:
Reaction Type | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Grignard addition | MeMgBr, THF, 0°C → rt | tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | 97.7% |
This method is pivotal for synthesizing alcohol-functionalized intermediates.
Sulfonylation and Sulfamation
The piperazine nitrogen can undergo sulfonylation with sulfonyl chlorides or sulfamation reagents:
Reaction Type | Conditions | Outcome | Source |
---|---|---|---|
Sulfamoylation | Sulfamoyl chloride, DCM, NEt₃ | Sulfamoyl-piperazine derivatives |
Such reactions are exploited in drug discovery to modulate solubility and bioavailability.
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the potential of derivatives of piperazine compounds, including tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate, as agonists for GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Compounds synthesized using similar methodologies have shown promising activity in vitro against GPR119, suggesting that this compound could also exhibit similar properties .
Anticancer Activity
The compound's structural features make it a candidate for anticancer research. Compounds containing piperazine moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Preliminary evaluations indicate that modifications to the piperazine structure can enhance cytotoxic effects against various cancer types .
Case Study 1: GPR119 Agonists
A study synthesized a series of piperazine derivatives and evaluated their activity on GPR119. Among the tested compounds, several showed EC50 values comparable to or better than known GPR119 agonists. This suggests that this compound could be developed further for treating type 2 diabetes mellitus through modulation of this receptor .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, derivatives similar to this compound were screened against various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting the potential for further development as an anticancer agent .
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophen-2-ylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to various biological molecules, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Diversity and Electronic Effects
The table below compares key structural features of the target compound with similar tert-butyl piperazine-1-carboxylate derivatives:
Key Observations :
- Sulfonamide vs. Cyano/Amino Groups: Sulfonamide-containing derivatives (e.g., target compound, 4, and ) are often used for enzyme inhibition due to their ability to form hydrogen bonds. In contrast, cyano or amino-substituted analogues () may enhance solubility or serve as intermediates for further functionalization.
- Thiophene vs.
Comparison of Challenges :
- Catalyst Requirements : Palladium-catalyzed reactions () are more complex than direct sulfonylation (target, ), increasing cost and purification steps.
Stability and Degradation
- However, structurally similar sulfonamides (e.g., compound 4 in ) are stable under standard reaction conditions.
- Degradation in Acidic Media: Compounds 1a and 1b (), which contain oxazolidinone and fluorophenyl groups, degrade in simulated gastric fluid due to acid-sensitive oxazolidinone rings. The target compound’s thiophene sulfonyl group is likely more stable under similar conditions.
Biological Activity
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNOS$$_2)
Molecular Weight: 332.44 g/mol
CAS Number: 774575-85-8
The compound features a piperazine ring with a tert-butyl group and a thiophenesulfonyl moiety, which contributes to its unique chemical properties and biological activities .
Research indicates that this compound may act as an antagonist at specific receptors, particularly the CCR2b receptor. This receptor is involved in inflammatory responses, suggesting that the compound could be beneficial in treating inflammatory diseases . The sulfonamide functional group enhances the compound's solubility and reactivity, which may further facilitate its interaction with biological targets .
Biological Activities
Study on CCR2b Antagonism
A study investigating the binding affinity of this compound to the CCR2b receptor demonstrated significant antagonistic activity. This study highlighted the compound's potential for developing anti-inflammatory drugs targeting this receptor .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other structurally similar compounds. The following table summarizes key findings:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | Propyne substituent | Applications in synthetic organic chemistry | Moderate antibacterial activity |
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl group | Different solubility characteristics | Limited data on biological activity |
Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate | Bromopyrazine moiety | Distinct pharmacological profile due to halogenation | Potentially higher antimicrobial efficacy |
This comparison underscores the unique biological activities associated with this compound due to its sulfonamide feature .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate?
The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or 1,4-dioxane) with a base like pyridine or triethylamine to neutralize HCl . Purification typically employs automated flash column chromatography (e.g., 5–20% ethyl acetate in CH₂Cl₂) . Key challenges include optimizing reaction time and temperature to minimize side products like over-sulfonylated derivatives.
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
- NMR : ¹H NMR identifies protons on the piperazine ring (δ ~3.4–3.8 ppm) and thiophene sulfonyl group (δ ~7.0–7.5 ppm). ¹³C NMR resolves carbons in the tert-butyl group (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) .
- LCMS : Validates molecular weight (exact mass: 332.101699 g/mol) and purity .
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- HPLC Monitoring : Tracks degradation products under acidic/basic conditions or elevated temperatures.
- Storage Recommendations : Stored at room temperature in sealed, dry containers to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How do competing reaction pathways affect the yield of this compound?
Competing pathways include:
- Over-sulfonylation : Occurs when excess sulfonyl chloride reacts with both piperazine nitrogen atoms. Mitigated by using stoichiometric sulfonyl chloride and slow addition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while CH₂Cl₂ improves regioselectivity .
- Byproduct Analysis : LCMS and ¹H NMR are critical to identify impurities like unreacted tert-butyl piperazine-1-carboxylate or disubstituted derivatives .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- X-ray Diffraction : Provides definitive confirmation of molecular geometry (e.g., piperazine chair conformation, sulfonyl group orientation) .
- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) that may cause discrepancies between solid-state (X-ray) and solution (NMR) data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing patterns .
Q. How is the compound utilized in drug discovery pipelines?
- Pharmacophore Development : The sulfonyl-piperazine scaffold is a key intermediate for kinase inhibitors (e.g., Bruton’s tyrosine kinase) and HIF prolyl-hydroxylase inhibitors .
- Structure-Activity Relationship (SAR) : Modifications at the thiophene or piperazine positions are explored to enhance binding affinity or solubility. For example, replacing thiophene with pyrimidine alters π-π interactions .
- Biological Assays : Metabolite profiling (exact mass 332.101699) identifies degradation products that may interfere with activity .
Q. What computational methods predict the compound’s reactivity in complex reaction systems?
- DFT Calculations : Optimize transition states for sulfonylation or nucleophilic substitution steps.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide functionalization .
- Docking Studies : Screens derivatives against protein databases (e.g., PDB) to prioritize synthesis targets .
Properties
IUPAC Name |
tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDKEHFURBZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589464 | |
Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774575-85-8 | |
Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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